Cas no 2172528-79-7 ({2-fluoro-4-(trifluoromethoxy)phenylmethyl}(methyl)amine)

2-Fluoro-4-(trifluoromethoxy)phenylmethyl(methyl)amine is a fluorinated aromatic amine derivative characterized by its unique structural features, including a trifluoromethoxy and fluorine substituent on the phenyl ring. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The presence of fluorine and trifluoromethoxy groups enhances its lipophilicity and metabolic stability, making it valuable in the design of compounds with improved pharmacokinetic properties. Its well-defined reactivity profile allows for selective functionalization, facilitating its use in synthetic applications. The compound is typically handled under controlled conditions due to its sensitivity. Analytical methods such as GC-MS, HPLC, and NMR confirm its purity and structural integrity.
{2-fluoro-4-(trifluoromethoxy)phenylmethyl}(methyl)amine structure
2172528-79-7 structure
商品名:{2-fluoro-4-(trifluoromethoxy)phenylmethyl}(methyl)amine
CAS番号:2172528-79-7
MF:C9H9F4NO
メガワット:223.167476415634
CID:5569000
PubChem ID:165595800

{2-fluoro-4-(trifluoromethoxy)phenylmethyl}(methyl)amine 化学的及び物理的性質

名前と識別子

    • 2172528-79-7
    • {[2-fluoro-4-(trifluoromethoxy)phenyl]methyl}(methyl)amine
    • EN300-1591723
    • {2-fluoro-4-(trifluoromethoxy)phenylmethyl}(methyl)amine
    • インチ: 1S/C9H9F4NO/c1-14-5-6-2-3-7(4-8(6)10)15-9(11,12)13/h2-4,14H,5H2,1H3
    • InChIKey: CNYZVOCNDHBPBS-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(C=CC=1CNC)OC(F)(F)F

計算された属性

  • せいみつぶんしりょう: 223.06202656g/mol
  • どういたいしつりょう: 223.06202656g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 197
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 21.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

{2-fluoro-4-(trifluoromethoxy)phenylmethyl}(methyl)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1591723-5000mg
{[2-fluoro-4-(trifluoromethoxy)phenyl]methyl}(methyl)amine
2172528-79-7
5000mg
$2235.0 2023-09-23
Enamine
EN300-1591723-10.0g
{[2-fluoro-4-(trifluoromethoxy)phenyl]methyl}(methyl)amine
2172528-79-7
10.0g
$3131.0 2023-07-10
Enamine
EN300-1591723-5.0g
{[2-fluoro-4-(trifluoromethoxy)phenyl]methyl}(methyl)amine
2172528-79-7
5.0g
$2110.0 2023-07-10
Enamine
EN300-1591723-50mg
{[2-fluoro-4-(trifluoromethoxy)phenyl]methyl}(methyl)amine
2172528-79-7
50mg
$647.0 2023-09-23
Enamine
EN300-1591723-0.1g
{[2-fluoro-4-(trifluoromethoxy)phenyl]methyl}(methyl)amine
2172528-79-7
0.1g
$640.0 2023-07-10
Enamine
EN300-1591723-0.5g
{[2-fluoro-4-(trifluoromethoxy)phenyl]methyl}(methyl)amine
2172528-79-7
0.5g
$699.0 2023-07-10
Enamine
EN300-1591723-0.25g
{[2-fluoro-4-(trifluoromethoxy)phenyl]methyl}(methyl)amine
2172528-79-7
0.25g
$670.0 2023-07-10
Enamine
EN300-1591723-1.0g
{[2-fluoro-4-(trifluoromethoxy)phenyl]methyl}(methyl)amine
2172528-79-7
1.0g
$728.0 2023-07-10
Enamine
EN300-1591723-100mg
{[2-fluoro-4-(trifluoromethoxy)phenyl]methyl}(methyl)amine
2172528-79-7
100mg
$678.0 2023-09-23
Enamine
EN300-1591723-10000mg
{[2-fluoro-4-(trifluoromethoxy)phenyl]methyl}(methyl)amine
2172528-79-7
10000mg
$3315.0 2023-09-23

{2-fluoro-4-(trifluoromethoxy)phenylmethyl}(methyl)amine 関連文献

{2-fluoro-4-(trifluoromethoxy)phenylmethyl}(methyl)amineに関する追加情報

Compound CAS No. 2172528-79-7: {2-fluoro-4-(trifluoromethoxy)phenylmethyl}(methyl)amine

The compound with CAS number 2172528-79-7, commonly referred to as {2-fluoro-4-(trifluoromethoxy)phenylmethyl}(methyl)amine, is a highly specialized organic compound with significant applications in the field of medicinal chemistry and drug discovery. This compound has garnered attention due to its unique structural features and promising pharmacological properties. Recent studies have highlighted its potential as a lead compound in the development of novel therapeutic agents, particularly in the treatment of various diseases, including cancer and inflammatory disorders.

The molecular structure of {2-fluoro-4-(trifluoromethoxy)phenylmethyl}(methyl)amine is characterized by a phenyl ring substituted with a fluorine atom at the 2-position and a trifluoromethoxy group at the 4-position. This substitution pattern imparts unique electronic and steric properties to the molecule, which are crucial for its biological activity. The presence of the trifluoromethoxy group, a strong electron-withdrawing substituent, significantly enhances the molecule's stability and bioavailability. Additionally, the methylamine moiety at the para position contributes to hydrogen bonding capabilities, further enhancing its interaction with biological targets.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of {2-fluoro-4-(trifluoromethoxy)phenylmethyl}(methyl)amine through various routes. One notable method involves the nucleophilic aromatic substitution of a suitably activated aryl halide with a methylamine derivative. This approach has been optimized to achieve high yields and excellent purity, making it suitable for large-scale production. Furthermore, researchers have explored alternative strategies, such as microwave-assisted synthesis and catalytic cross-coupling reactions, to streamline the production process and reduce environmental impact.

The pharmacological profile of {2-fluoro-4-(trifluoromethoxy)phenylmethyl}(methyl)amine has been extensively studied in preclinical models. Experimental data indicate that this compound exhibits potent anti-inflammatory and antioxidant activities, making it a promising candidate for treating conditions associated with chronic inflammation, such as rheumatoid arthritis and neurodegenerative diseases. Moreover, studies have demonstrated its ability to modulate key signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway. These findings underscore its potential as a chemotherapeutic agent with minimal side effects.

In terms of drug delivery, {2-fluoro-4-(trifluoromethoxy)phenylmethyl}(methyl)amine has been investigated as a component of targeted drug delivery systems. Its structural flexibility allows for easy modification to enhance solubility and permeability, enabling better absorption in vivo. Researchers have also explored its use in nanotechnology-based delivery systems, such as liposomes and polymeric nanoparticles, to improve therapeutic efficacy while reducing systemic toxicity.

From an environmental perspective, the ecological impact of {2-fluoro-4-(trifluoromethoxy)phenylmethyl}(methyl)amine has been assessed through various toxicity studies. Results indicate that this compound exhibits low toxicity to aquatic organisms under standard test conditions. Furthermore, its degradation products have been shown to be non-toxic and readily biodegradable under aerobic conditions. These findings align with current regulatory requirements for sustainable chemical practices and highlight its potential for eco-friendly applications.

In conclusion, {2-fluoro-4-(trifluoromethoxy)phenylmethyl}(methyl)amine (CAS No. 2172528-79-7) represents a versatile compound with significant potential in drug discovery and development. Its unique structural features, combined with recent advances in synthetic methods and pharmacological research, position it as a valuable tool in addressing unmet medical needs. As research continues to unfold, this compound is expected to play an increasingly important role in the advancement of modern medicine.

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